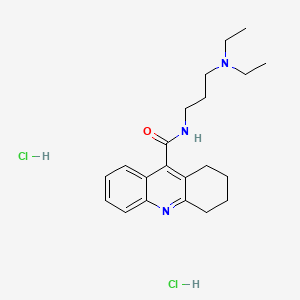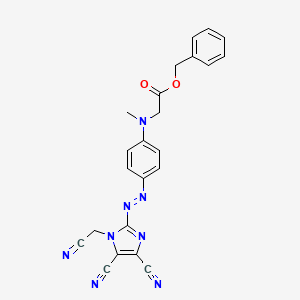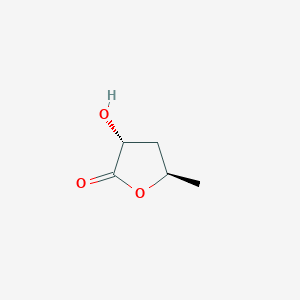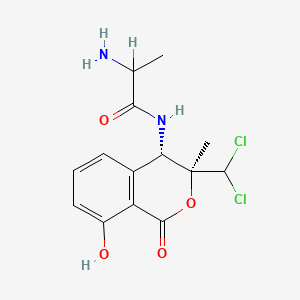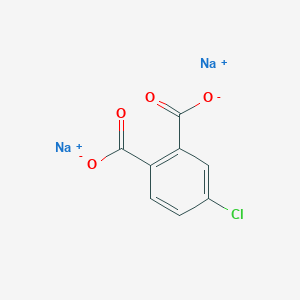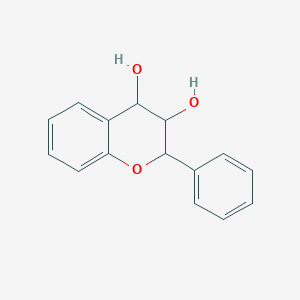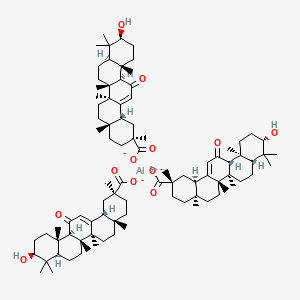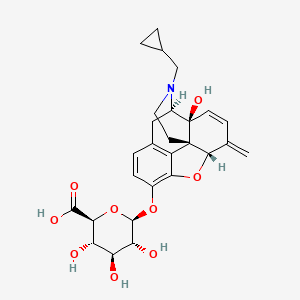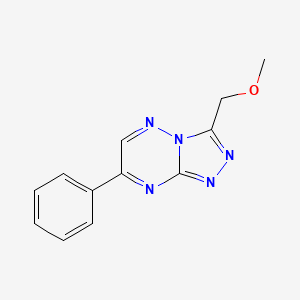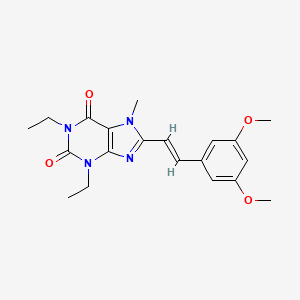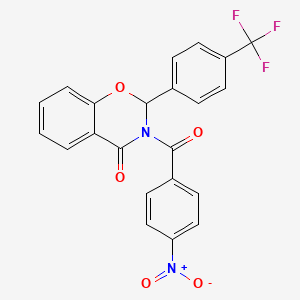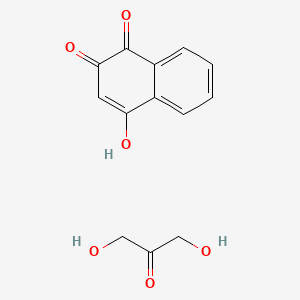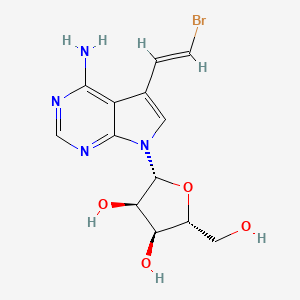
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo(2,3-d)pyrimidine core, a bromo-vinyl group, and a tetrahydro-furan ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo(2,3-d)pyrimidine Core: This step involves the condensation of 4-amino-5-bromo-pyrimidine with an appropriate aldehyde or ketone to form the pyrrolo(2,3-d)pyrimidine core.
Introduction of the Bromo-Vinyl Group: The bromo-vinyl group is introduced via a halogenation reaction, typically using bromine or a brominating agent under controlled conditions.
Formation of the Tetrahydro-Furan Ring: The tetrahydro-furan ring is formed through a cyclization reaction, often involving the use of a diol precursor and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromo-vinyl group can be reduced to a vinyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as acylation with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base, alkyl halides in the presence of a nucleophile.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of vinyl derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: It is used as a tool compound to study the mechanisms of enzyme inhibition and signal transduction pathways.
Pharmacology: It is investigated for its potential therapeutic effects in various diseases, including cancer and viral infections.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor for the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by:
Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction Modulation: It interferes with signal transduction pathways by inhibiting key proteins involved in the signaling cascade.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Amino-5-(2-chloro-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- 2-(4-Amino-5-(2-fluoro-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
- 2-(4-Amino-5-(2-iodo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
Uniqueness
The uniqueness of 2-(4-Amino-5-(2-bromo-vinyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromo-vinyl group, in particular, enhances its potential as a pharmacologically active compound.
Eigenschaften
CAS-Nummer |
76319-84-1 |
|---|---|
Molekularformel |
C13H15BrN4O4 |
Molekulargewicht |
371.19 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[4-amino-5-[(E)-2-bromoethenyl]pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H15BrN4O4/c14-2-1-6-3-18(12-8(6)11(15)16-5-17-12)13-10(21)9(20)7(4-19)22-13/h1-3,5,7,9-10,13,19-21H,4H2,(H2,15,16,17)/b2-1+/t7-,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
YYERBORFPOTPMP-NESUXYNQSA-N |
Isomerische SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)/C=C/Br |
Kanonische SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


